Product packaging for Cap-dependent endonuclease-IN-1(Cat. No.:CAS No. 2365473-17-0)

Cap-dependent endonuclease-IN-1

Cat. No.: B12407790
CAS No.: 2365473-17-0
M. Wt: 540.5 g/mol
InChI Key: XNCHLCOISMLPJG-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cap-dependent endonuclease-IN-1 is a potent and selective inhibitor of cap-dependent endonuclease (CEN), a key enzyme in the viral replication cycle of many negative-stranded RNA viruses . This enzyme, also involved in the "cap-snatching" mechanism, is validated as a promising drug target for antiviral development . By chelating the divalent metal ions (such as Mn²⁺) within the enzyme's active site, this compound inhibits its activity, thereby suppressing viral transcription and replication . Compounds with this mechanism have demonstrated potent antiviral effects against a range of viruses, including influenza A and B strains, as well as various pathogenic bunyaviruses and arenaviruses such as Lassa virus and Junin virus . As such, this compound represents a valuable chemical tool for investigating the cap-snatching process and offers significant potential in the research and development of broad-spectrum antiviral therapeutics . This product is for research use only and is not intended for diagnostic or therapeutic use. 1

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H22F2N2O6S B12407790 Cap-dependent endonuclease-IN-1 CAS No. 2365473-17-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2365473-17-0

Molecular Formula

C27H22F2N2O6S

Molecular Weight

540.5 g/mol

IUPAC Name

[1-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-4,6-dioxospiro[2H-pyrido[1,2-b]pyridazine-3,1'-cyclopropane]-5-yl]oxymethyl methyl carbonate

InChI

InChI=1S/C27H22F2N2O6S/c1-35-26(34)37-14-36-24-19(32)8-11-30-23(24)25(33)27(9-10-27)13-31(30)22-15-6-7-18(28)21(29)17(15)12-38-20-5-3-2-4-16(20)22/h2-8,11,22H,9-10,12-14H2,1H3/t22-/m0/s1

InChI Key

XNCHLCOISMLPJG-QFIPXVFZSA-N

Isomeric SMILES

COC(=O)OCOC1=C2C(=O)C3(CC3)CN(N2C=CC1=O)[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F

Canonical SMILES

COC(=O)OCOC1=C2C(=O)C3(CC3)CN(N2C=CC1=O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F

Origin of Product

United States

Molecular Mechanism of Cap Dependent Endonuclease Inhibition

The "Cap-Snatching" Gambit: How Viruses Steal Host mRNA Primers

To ensure their proteins are synthesized by the host cell's ribosomes, many RNA viruses must cap their own messenger RNAs (mRNAs). medchemexpress.com However, they often lack the necessary enzymatic machinery to create this cap structure from scratch. Instead, they employ a clever tactic known as "cap-snatching". invivochem.comnih.gov This process involves the viral RNA-dependent RNA polymerase (RdRp) binding to host cell pre-mRNAs and cleaving them a short distance from their 5' cap. hep.com.cnnih.gov This "snatched" capped fragment, typically 10 to 20 nucleotides in length, is then used as a primer to initiate the transcription of the viral genome. invivochem.com This results in viral mRNAs that are effectively disguised as host mRNAs, readily translated by the cellular machinery. hep.com.cn For the influenza virus, this entire process occurs within the nucleus of the infected cell. researchgate.net Studies have shown that influenza A virus exhibits a preference for snatching caps (B75204) from noncoding host RNAs, particularly U1 and U2 small nuclear RNAs (snRNAs). nih.gov

A Tripartite Alliance: The Subunits and Functional Domains of Influenza RNA Polymerase

The influenza virus RNA polymerase is a heterotrimeric complex, meaning it is composed of three different protein subunits: Polymerase Acidic protein (PA), Polymerase Basic protein 1 (PB1), and Polymerase Basic protein 2 (PB2). pnas.org Each subunit has a distinct and crucial role in the cap-snatching and subsequent viral RNA synthesis.

PA Subunit: This subunit contains the endonuclease active site, responsible for cleaving the host mRNA. nih.govresearchgate.net

PB1 Subunit: Forming the core of the polymerase, the PB1 subunit contains the RNA-dependent RNA polymerase catalytic site, which is responsible for synthesizing the new viral mRNA strand using the snatched cap as a primer. hep.com.cn

PB2 Subunit: The PB2 subunit is responsible for recognizing and binding to the 5' cap structure of the host mRNA. hep.com.cnnih.gov

The intricate coordination of these subunits is essential for the virus's replicative success. The binding of the 5' end of the viral RNA (vRNA) to the polymerase complex activates the cap-binding function of the PB2 subunit. Subsequently, the binding of the 3' end of the vRNA activates the endonuclease function of the PA subunit, leading to the cleavage of the host mRNA.

SubunitKey Functional DomainsPrimary Function in Cap-Snatching
PA Endonuclease domainCleavage of host pre-mRNA to generate a capped primer. nih.govresearchgate.net
PB1 RNA-dependent RNA polymerase coreUtilizes the capped primer to initiate and elongate viral mRNA. hep.com.cn
PB2 Cap-binding domainRecognizes and binds to the 5' cap of host pre-mRNA. hep.com.cnnih.gov

The Metallic Heart of the Enzyme: Metal Ion Dependence

The endonuclease activity of the PA subunit is critically dependent on the presence of divalent metal ions. These metal ions are essential cofactors for the catalytic activity of the enzyme. Studies have demonstrated that the active site of the influenza endonuclease binds two metal ions, supporting a two-metal-ion mechanism for RNA cleavage.

Research has shown that different divalent metal ions can support the endonuclease activity to varying degrees. For instance, manganese ions (Mn²⁺) have been found to be more potent activators of the endonuclease compared to magnesium ions (Mg²⁺). The affinity of the enzyme's active site for Mn²⁺ is significantly higher than for Mg²⁺. This dependence on metal ions for catalysis makes the active site a key target for inhibitors.

Metal IonOptimal Concentration for Max ActivityRelative Endonuclease Activity
Mn²⁺ 100 µM~2-fold higher than Mg²⁺
Co²⁺ 100 µMSimilar to Mn²⁺
Mg²⁺ 1 mMLower than Mn²⁺ and Co²⁺

Thwarting the Viral Heist: The Mode of Action of Cap-Dependent Endonuclease-IN-1 and Its Analogs

This compound is a potent inhibitor that targets the cap-dependent endonuclease enzyme of the influenza virus. hep.com.cn It belongs to a class of antiviral compounds that are designed to specifically disrupt the cap-snatching process.

A Precise Strike: Selective Inhibition of Endonuclease Activity

Inhibitors like this compound and its analogs, such as baloxavir (B560136) marboxil, function by selectively targeting and inhibiting the endonuclease activity of the viral polymerase's PA subunit. pnas.org This inhibition is highly specific to the viral enzyme, as there are no known human enzymes with a similar cap-dependent endonuclease function, making it an attractive target for antiviral therapy with potentially fewer off-target effects. These inhibitors are designed to chelate the metal ions in the endonuclease active site, thereby blocking its catalytic function.

Halting Production at the Source: Interference with Viral mRNA Synthesis Initiation

By inhibiting the endonuclease activity, this compound and similar inhibitors effectively block the "cap-snatching" process. Without the ability to cleave capped primers from host mRNAs, the viral polymerase cannot initiate the synthesis of its own viral mRNAs. hep.com.cnnih.gov This direct interference with the initiation of viral mRNA synthesis is a critical blow to the virus, as it prevents the production of the viral proteins necessary for replication and the assembly of new virus particles. This mechanism of action effectively halts the viral life cycle at an early stage.

Impact on Viral Replication Kinetics

Inhibition of the cap-dependent endonuclease has a profound and rapid impact on viral replication kinetics. By blocking the "cap-snatching" mechanism, these inhibitors prevent the initiation of viral mRNA synthesis, which is an essential step for the production of new viral particles. rxlist.comnih.gov This immediate halt in a critical viral process leads to a swift reduction in viral load within the host.

Research findings demonstrate that cap-dependent endonuclease inhibitors can suppress virus proliferation more rapidly than other classes of antiviral drugs, such as neuraminidase inhibitors. nih.gov For instance, in a phase 3 clinical study (CAPSTONE-1) involving the inhibitor S-033188 (baloxavir marboxil), the median time to cessation of viral shedding in patients was significantly shorter compared to both placebo and the neuraminidase inhibitor oseltamivir (B103847). nih.gov Patients treated with S-033188 experienced a median viral shedding time of 24 hours, whereas it was 96 hours for the placebo group and 72 hours for the oseltamivir group. nih.gov This indicates a potent and rapid antiviral effect that curtails the period during which the virus is actively multiplying and can be transmitted.

Furthermore, patients receiving S-033188 showed significantly greater reductions in viral titer and RNA content from baseline at all measured time points up to day 5 when compared with a placebo. nih.gov

Table 1: Comparative Effect of Cap-Dependent Endonuclease Inhibitor on Viral Shedding Data from the CAPSTONE-1 Phase 3 study. nih.gov

Treatment GroupMedian Time to Cessation of Viral Shedding (Hours)
S-033188 (Cap-dependent endonuclease inhibitor)24
Oseltamivir (Neuraminidase inhibitor)72
Placebo96

Studies in animal models also corroborate the potent effect of this class of inhibitors on viral replication. In macaques infected with a highly pathogenic H7N9 avian influenza virus, treatment with the cap-dependent endonuclease inhibitor baloxavir resulted in significantly lower virus titers compared to untreated groups or those treated with neuraminidase inhibitors. asm.org

In another study using a lethal mouse model with Lymphocytic Choriomeningitis Virus (LCMV), a member of the Bunyavirales order, a cap-dependent endonuclease inhibitor identified as "compound B" demonstrated significant efficacy. pnas.orgnih.gov Treatment with this compound led to a dose-dependent reduction in the viral load in the blood just one day after infection and dramatically improved survival rates compared to the control group. pnas.org

Table 2: Survival Rate in LCMV-Infected Mice Treated with a Cap-Dependent Endonuclease Inhibitor ("Compound B") Data based on a lethal murine model. pnas.org

Treatment GroupSurvival Rate
Compound B (10 or 30 mg/kg)100%
Compound B (3 mg/kg)80%
Ribavirin (B1680618) (30 mg/kg)20%
Vehicle0%

The development of drug-resistant viral strains has been observed through amino acid substitutions in the cap-dependent endonuclease region, which confirms that the compounds target this enzyme to inhibit viral replication. nih.govnih.gov Despite the emergence of resistance, the fitness of these mutant viruses is often reduced, suggesting that targeting the endonuclease remains a viable antiviral strategy. pnas.org

Discovery and Preclinical Development of Cap Dependent Endonuclease Inhibitors

High-Throughput Screening and Lead Identification Strategies

The initial discovery of potent cap-dependent endonuclease inhibitors often begins with high-throughput screening (HTS). This process involves testing large libraries of chemical compounds to identify those that inhibit the enzyme's activity. asm.org Researchers have developed specialized HTS assays to efficiently screen for potential inhibitors. For example, novel pull-down assays using biotinylated RNA substrates have been created to measure cap-snatching activity and evaluate candidate compounds. nih.gov

Through such screening campaigns, libraries of potential CEN inhibitors (CENis) are assembled. pnas.orgnih.govbohrium.com From these libraries, compounds are selected for further characterization based on their potency in initial assays. For instance, in a screen against bunyaviruses, which also possess a cap-dependent endonuclease, compounds were selected from a CENi library based on their effective concentrations (EC₅₀) against lymphocytic choriomeningitis virus (LCMV) and Junin virus (JUNV). nih.gov This strategy of screening for activity against related viruses can lead to the identification of broad-spectrum antiviral agents. pnas.orgbohrium.com The process is designed to filter thousands of compounds to find promising "hits" that can then be optimized into lead compounds for further development. asm.org

Rational Design Approaches for Inhibitor Development

Following the identification of initial leads, rational drug design plays a critical role in optimizing inhibitor potency and specificity. This approach relies on a detailed understanding of the three-dimensional structure of the cap-dependent endonuclease active site. nih.govacs.org The enzyme's active site contains conserved amino acid residues that bind to divalent metal ions like Mg²⁺ or Mn²⁺, which are necessary for its catalytic function. pnas.org

Preclinical In Vitro Antiviral Efficacy Studies

A critical step in the preclinical evaluation of a cap-dependent endonuclease inhibitor is to determine its ability to block viral replication in laboratory settings. Madin-Darby canine kidney (MDCK) cells are a standard cell line used for this purpose in influenza research. nih.govresearchgate.netbioworld.com In these assays, cells are infected with the virus and then treated with the inhibitor. The effectiveness of the compound is measured by the reduction in viral replication.

Inhibitors like baloxavir (B560136) acid (BXA), the active form of a clinically approved drug, have demonstrated potent inhibition of influenza A and B viruses in MDCK cells, with efficacy measured in the nanomolar range. researchgate.netresearchgate.net For example, in yield reduction assays, BXA effectively inhibited the replication of the A/WSN/33 (H1N1) strain and the B/Hong Kong/5/72 strain. researchgate.net Similarly, other novel CEN inhibitors have shown robust antiviral activity against various influenza strains in MDCK cells, confirming the viability of this target. bioworld.comresearchgate.net

CompoundVirus StrainCell LinePotency (EC₅₀/EC₉₀)Source
Baloxavir acid (BXA)A/WSN/33 (H1N1)MDCKEC₉₀: 2.4-6.9 nM researchgate.net
Baloxavir acid (BXA)B/Hong Kong/5/72MDCKEC₉₀: 26.9-38.4 nM researchgate.net
ZX-7101 (active form)pH1N1, H3N2, H7N9, H9N2MDCKNanomolar range researchgate.net
Lead 39-(S)Multiple influenza strainsMDCKIC₅₀ = 17.4 nM (enzyme assay) researchgate.net

A key advantage of targeting the highly conserved cap-dependent endonuclease is the potential for broad-spectrum activity against a wide array of influenza virus subtypes. Preclinical studies have confirmed that CEN inhibitors are effective against seasonal influenza A (H1N1, H3N2) and B viruses. researchgate.netnih.gov

Furthermore, their efficacy extends to avian influenza strains with pandemic potential, such as H5N1, H7N9, and H9N2. nih.govresearchgate.net For instance, the inhibitor ADC189 demonstrated potent antiviral activity against H1N1, H3N2, influenza B, and highly pathogenic avian influenza. nih.gov Baloxavir acid has also shown broad potency against subtypes including H1N2, H5N1, H5N2, H5N6, and H7N9. researchgate.net This wide range of activity is crucial for a drug intended to treat seasonal flu and to be stockpiled for potential influenza pandemics.

InhibitorActive Against SubtypesSource
Baloxavir acid (BXA)Seasonal A (H1N1, H3N2), B, H1N2, H5N1, H5N2, H5N6, H7N9, H9N2 researchgate.net
ZX-7101 (active form)pH1N1, H3N2, H7N9, H9N2 researchgate.net
ADC189H1N1, H3N2, Influenza B, Highly Pathogenic Avian Influenza nih.gov
Compound A, B, DInfluenza A/H5N1, A/H7N9 nih.gov

The emergence of influenza strains resistant to existing antiviral drugs, such as the neuraminidase inhibitors (e.g., oseltamivir), is a significant public health concern. Cap-dependent endonuclease inhibitors offer a critical advantage as they have a different mechanism of action. researchgate.net

Because they target a different part of the viral life cycle, CEN inhibitors remain effective against strains that have developed mutations conferring resistance to neuraminidase inhibitors. researchgate.net For example, baloxavir acid has been shown to be equally effective against wild-type influenza viruses and their counterparts engineered with neuraminidase mutations (like H274Y) that cause resistance to oseltamivir (B103847). researchgate.net This makes CEN inhibitors a valuable alternative treatment option when other antivirals may fail.

The "cap-snatching" mechanism is not unique to influenza viruses. It is also utilized by other viral families, most notably those in the order Bunyavirales, which includes pathogens that can cause severe hemorrhagic fevers. pnas.orgnih.govbohrium.com The structural and functional similarities between the endonucleases of these different viruses provide an opportunity for developing broad-spectrum antiviral drugs. pnas.org

Screening of influenza CEN inhibitor libraries has successfully identified compounds with potent activity against bunyaviruses. pnas.orgpnas.orgnih.gov Specific CEN inhibitors have demonstrated efficacy that is 100 to 1,000 times more potent in vitro than ribavirin (B1680618), a current treatment for some bunyavirus infections, against viruses like Lassa virus, lymphocytic choriomeningitis virus (LCMV), and Junin virus. pnas.orgpnas.orgnih.govnih.gov Studies have shown that these inhibitors function through a similar mechanism in both influenza and bunyaviruses, as evidenced by the location of resistance mutations in the endonuclease region of both types of viruses. nih.govresearchgate.net This cross-family activity highlights the potential of CEN inhibitors to serve as treatments for a wider range of viral diseases. bohrium.comresearchgate.net


Preclinical In Vivo Antiviral Efficacy Studies in Animal Models

Studies in various animal models, primarily mice, have been crucial in establishing the in vivo proof-of-concept for cap-dependent endonuclease inhibitors. These studies provide a bridge between in vitro activity and potential clinical use in humans.

A key measure of antiviral efficacy is the reduction of viral titer in infected animals. Several studies have highlighted the potent ability of cap-dependent endonuclease inhibitors to lower viral loads.

In a lethal infection model using mice infected with La Crosse virus (LACV), treatment with a cap-dependent endonuclease inhibitor, CAPCA-1, led to reduced viral loads in the brain. nih.govresearchgate.net This is particularly significant as LACV can cause severe neurological symptoms. nih.govresearchgate.net

Similarly, in a mouse model of lethal Lymphocytic Choriomeningitis Virus (LCMV) infection, a compound referred to as "compound B" demonstrated a dose-dependent reduction in blood viral load compared to vehicle-treated mice just one day after infection. nih.gov Another study in LCMV-infected mice also confirmed that these compounds significantly decreased blood viral load. nih.gov

For influenza virus, the inhibitor baloxavir marboxil (BXM) has shown robust activity. In mice infected with influenza A virus, even when treatment was delayed up to 96 hours post-infection, BXM administration resulted in a significant decrease in virus titers of more than a 2-log10 reduction compared to the vehicle control within 24 hours. plos.org This rapid and potent reduction in infectious virus titer was also observed in immunocompromised mouse models. plos.org In cynomolgus macaques infected with a highly pathogenic avian influenza (HPAI) H7N9 virus, baloxavir treatment resulted in significantly lower virus titers compared to groups treated with other antivirals or left untreated. nih.gov

A novel cap-dependent endonuclease inhibitor, ADC189, also showed potent antiviral activity against various influenza virus types in mice. researchgate.net

Beyond simply reducing the amount of virus, effective antiviral therapy should also alleviate the pathological damage caused by the infection. Studies on cap-dependent endonuclease inhibitors have shown positive effects on several disease markers.

In the LCMV mouse model, treatment with "compound B" not only reduced the viral load but also suppressed symptoms like thrombocytopenia (low platelet counts) and hepatic dysfunction, as indicated by the maintenance of normal alanine (B10760859) aminotransferase (ALT) levels. nih.gov These treated mice maintained platelet counts and ALT levels similar to those of uninfected mice. nih.gov

In a mouse model of severe influenza A virus infection, combination therapy with baloxavir marboxil and oseltamivir phosphate (B84403) showed additional efficacy in reducing the elevation of cytokine and chemokine levels and pathological changes in the lungs compared to monotherapy. nih.gov Furthermore, in macaques infected with H7N9 HPAIV, untreated animals showed high levels of immune checkpoint proteins like PD-1 and TIGIT, suggesting that negative feedback responses to severe inflammation may worsen the disease. nih.gov While not a direct measure of the drug's effect on these markers, the improved outcomes in treated animals suggest a mitigation of this pathological cascade.

A critical aspect of preclinical evaluation is understanding how a new drug candidate compares to the current standard of care.

In the lethal LCMV mouse model, "compound B" demonstrated superior efficacy to ribavirin (RBV). nih.gov Intramuscular treatment with 10 or 30 mg/kg of compound B resulted in 100% survival rates, whereas a 30 mg/kg dose of RBV only achieved a 20% survival rate. nih.gov In vitro, this compound was found to be approximately 100- to 1,000-fold more active than ribavirin against several bunyaviruses. nih.gov

The inhibitor CAPCA-1 also showed higher in vitro activity against La Crosse virus compared to the nucleoside analogs ribavirin and favipiravir. nih.govresearchgate.net

For influenza, baloxavir marboxil (BXM) has been extensively compared to the neuraminidase inhibitor oseltamivir phosphate (OSP). In a lethal influenza A virus infection model in mice, 5-day repeated administration of BXM was more effective in reducing mortality and body weight loss than OSP, even with delayed treatment. plos.org The reduction of virus in the lungs was also significantly greater with BXM than with OSP. plos.org Another novel inhibitor, ADC189, exhibited much better antiviral efficacy than oseltamivir in mice infected with H1N1 influenza. researchgate.net

Structure Activity Relationships Sar and Medicinal Chemistry of Cap Dependent Endonuclease in 1 and Derivatives

Elucidation of Pharmacophore Features Essential for Endonuclease Inhibition

The fundamental pharmacophore for cap-dependent endonuclease inhibitors, including Cap-dependent endonuclease-IN-1, is centered around a metal-chelating core. This core is essential for binding to the two divalent metal ions, typically manganese (Mn²⁺), within the enzyme's active site. This interaction effectively neutralizes the catalytic activity of the endonuclease, which is crucial for the "cap-snatching" mechanism of viral mRNA synthesis.

Key pharmacophoric features include:

A Polycyclic Scaffold: this compound is built upon a complex heterocyclic system. This scaffold correctly orients the other crucial functional groups for optimal interaction with the active site.

Metal-Chelating Moiety: A critical component of the molecule is a specific arrangement of atoms, often containing oxygen or nitrogen, that can form coordinate bonds with the metal ions in the active site. This is the primary mechanism of inhibition.

Hydrophobic Regions: The molecule possesses significant hydrophobic domains. These are crucial for van der Waals and hydrophobic interactions with nonpolar amino acid residues within the enzyme's binding pocket, enhancing binding affinity and stability. For this class of inhibitors, a dihydrodibenzothiepine moiety has been identified as a highly promising hydrophobic pharmacophore. nih.gov

Impact of Chemical Substituents on Inhibitory Potency and Selectivity

The inhibitory potency and selectivity of cap-dependent endonuclease inhibitors are highly sensitive to the nature and position of chemical substituents on the core scaffold. Structure-activity relationship (SAR) studies on related compounds have illuminated several key principles that are likely applicable to this compound and its derivatives.

Substituents on the Hydrophobic Moiety: Modifications to the aromatic rings of the hydrophobic region can significantly impact potency. Electron-withdrawing groups, for instance, can modulate the electronic properties of the ring system and potentially enhance π-π stacking interactions with aromatic amino acid residues in the active site. The presence of a chiral center in this region can also be advantageous for achieving optimal spatial conformation and stronger binding.

Modifications to the Core Scaffold: Alterations to the central heterocyclic system can influence the compound's three-dimensional shape and its ability to fit within the binding pocket. Studies on related carbamoyl pyridone bicycle (CAB) scaffolds have shown that substituents at the N-1 and N-3 positions are critical. nih.gov A large lipophilic side chain at the 1-position and a small alkyl group at the 3-position tend to favor high activity. nih.gov

The Role of Carboxylic Acid Bioisosteres: For some derivatives, a carboxyl group is essential for activity. Replacing this group with various bioisosteres has been shown to reduce antiviral activity, highlighting its importance in anchoring the inhibitor within the active site, likely through interactions with basic residues like arginine. nih.gov

Based on available data for this compound (Pixavir marboxil), it has demonstrated high potency against both influenza A and B, as well as against strains resistant to other antivirals like oseltamivir (B103847). taigenbiotech.com This suggests that its specific combination of substituents provides a robust inhibitory profile.

Molecular Docking and Computational Chemistry Studies on Inhibitor-Enzyme Interactions

Molecular docking and computational studies are invaluable tools for visualizing and understanding the interactions between cap-dependent endonuclease inhibitors and the enzyme's active site. While specific public-domain docking studies for this compound are not extensively available, the principles derived from studies on analogous inhibitors like baloxavir (B560136) are highly relevant.

These studies typically reveal the following key interactions:

Metal Chelation: The primary and most critical interaction is the coordination of the inhibitor's metal-binding pharmacophore with the two manganese ions in the active site.

Hydrogen Bonding: Hydrogen bonds often form between the inhibitor and polar amino acid residues, such as glutamic acid and lysine, which line the active site. These interactions help to anchor the inhibitor in the correct orientation.

π-π Stacking: Aromatic rings on the inhibitor can engage in π-π stacking with aromatic residues like histidine in the active site, further stabilizing the complex.

Computational models can also predict the impact of mutations in the endonuclease enzyme, such as the I38T substitution which is known to confer resistance to some inhibitors. These models help in understanding the structural basis of resistance and in designing new inhibitors that are less susceptible to such mutations.

Development of Novel Chemical Scaffolds for Enhanced Activity and Resistance Mitigation (e.g., Macrocyclic Inhibitors)

A significant challenge in antiviral drug development is the emergence of drug-resistant viral strains. In the context of cap-dependent endonuclease inhibitors, mutations in the enzyme's active site can reduce the binding affinity of the drug. To address this, medicinal chemists are exploring novel chemical scaffolds.

One promising approach is the development of macrocyclic inhibitors . By constraining the molecule's conformation into a macrocyclic ring, it is possible to pre-organize the key binding elements into a bioactive conformation. This can lead to several advantages:

Increased Potency: A more rigid, pre-organized conformation can reduce the entropic penalty of binding, leading to higher affinity.

Improved Resistance Profile: Macrocyclic inhibitors may have different binding modes or make additional contacts within the active site compared to more flexible acyclic analogs. This can make them less susceptible to single-point mutations that confer resistance to existing drugs. nih.gov

The development of this compound (Pixavir marboxil) itself represents an evolution of the chemical scaffold from earlier inhibitors, aimed at optimizing potency, pharmacokinetic properties, and the resistance profile. Phase III clinical trial data for Pixavir marboxil has shown no evidence of drug-resistance mutations in patients with influenza B or in adolescent subjects, suggesting a promising resistance profile. taigenbiotech.com

Structure-Guided Optimization Strategies

The development of this compound and other advanced inhibitors heavily relies on structure-guided optimization. This iterative process uses high-resolution structural information, such as that obtained from X-ray crystallography of the inhibitor bound to the endonuclease enzyme, to guide the design of improved compounds.

The general workflow for structure-guided optimization is as follows:

Obtain a Co-crystal Structure: The first step is to crystallize the target enzyme in complex with an initial inhibitor (a "hit" or "lead" compound).

Analyze Interactions: The co-crystal structure is analyzed to understand the precise interactions between the inhibitor and the enzyme at an atomic level. This reveals which parts of the inhibitor are making key contacts and where there are opportunities for improvement.

Design New Analogs: Based on this structural information, new analogs are designed. For example, if a pocket of empty space is observed near a particular part of the inhibitor, a substituent might be added to the inhibitor to fill that space and make additional favorable interactions.

Synthesize and Test: The newly designed compounds are synthesized and tested for their inhibitory activity.

Iterate: The most promising new compounds are then co-crystallized with the enzyme, and the cycle begins again.

This rational, structure-based approach allows for the efficient optimization of inhibitor properties, leading to the development of highly potent and selective drugs like this compound.

Viral Resistance Mechanisms to Cap Dependent Endonuclease Inhibitors

Identification of Resistance-Conferring Amino Acid Substitutions in Viral Endonuclease

The primary mechanism of resistance to cap-dependent endonuclease inhibitors involves specific amino acid substitutions in the PA subunit of the viral RNA polymerase, the target of these drugs. These substitutions alter the binding of the inhibitor to the endonuclease active site, thereby reducing its efficacy.

One of the most frequently identified resistance-conferring substitutions is I38T in the PA protein. This mutation has been observed in influenza A and B viruses and is a major pathway for reduced susceptibility to inhibitors like baloxavir (B560136) acid. nih.gov The I38T substitution has been shown to decrease the efficacy of baloxavir by 30- to 50-fold in influenza A viruses. nih.govresearchgate.net Other substitutions at the same position, such as I38F, I38M, and I38L, have also been associated with reduced susceptibility. mdpi.com

Another notable substitution is E18G in the PA subunit. In one study, serial passaging of the H1N1 virus in the presence of the cap-dependent endonuclease inhibitor ZX-7101 led to the selection of a variant with the E18G substitution. This single amino acid change was found to significantly decrease the susceptibility to both ZX-7101 and baloxavir acid (BXA) by 5- and 9-fold, respectively. mdpi.com

Other amino acid substitutions in the PA protein that have been linked to reduced susceptibility to cap-dependent endonuclease inhibitors include E23G/K/R, A36V, A37T, E119D, and E199G. researchgate.netmdpi.com The emergence of these mutations highlights the various ways in which the influenza virus can adapt to evade the action of these antiviral agents.

Table 1: Identified Amino Acid Substitutions in Viral Endonuclease Conferring Resistance to Cap-Dependent Endonuclease Inhibitors

Amino Acid Substitution Viral Protein Associated Inhibitor(s) Fold-Change in Susceptibility References
PA/I38T Polymerase Acidic (PA) Baloxavir, RO-7 30- to 50-fold (Influenza A), 7-fold (Influenza B) nih.govnih.govscispace.com
PA-E18G Polymerase Acidic (PA) ZX-7101, Baloxavir 5-fold (ZX-7101), 9-fold (Baloxavir) mdpi.com
PA-E23K Polymerase Acidic (PA) Baloxavir - researchgate.netmdpi.com
PA-A36V Polymerase Acidic (PA) Baloxavir - researchgate.net
PA-A37T Polymerase Acidic (PA) Baloxavir 8.1-fold scispace.com
PA-I38M Polymerase Acidic (PA) Baloxavir 13.8-fold scispace.com
PA-E199G Polymerase Acidic (PA) Baloxavir 4.5-fold scispace.com

Functional Characterization of Resistant Viral Variants

The amino acid substitutions that confer resistance to cap-dependent endonuclease inhibitors can also impact the functional characteristics of the virus, including its replicative fitness and endonuclease activity.

Viruses harboring the PA I38T substitution have been shown to have severely impaired replicative fitness in cell culture. nih.gov This reduced fitness is associated with a corresponding decrease in the in vitro endonuclease activity of the mutant enzyme. nih.gov Structural analyses have revealed that the I38T mutation leads to reduced van der Waals contacts between the inhibitor and the endonuclease, resulting in a less stable binding of the inhibitor. nih.gov However, some studies have indicated that the fitness of baloxavir-resistant I38T PA mutants may be relatively unaltered in certain seasonal influenza subtypes, warranting surveillance for their potential dissemination. researchgate.net In ferret models, the A/H3N2 PA/I38T virus showed a reduction in within-host fitness but comparable between-host fitness to the wild-type virus. In contrast, the A/H1N1pdm09 PA/I38T virus had similar within-host fitness but substantially lower between-host fitness, suggesting the fitness cost of this mutation can vary depending on the viral strain. nih.govresearchgate.net

Recombinant viruses with the PA-E18G substitution have been shown to have viral titers in the early phase of replication that are comparable to the wild-type virus and higher than viruses with the PA-E23K and -I38T substitutions in MDCK cells. mdpi.com This suggests that the E18G mutation may confer resistance without a significant initial cost to viral replication.

Genetic Barrier to Resistance of Cap-Dependent Endonuclease Inhibitors

The genetic barrier to resistance refers to the number of mutations a virus must acquire to become resistant to a drug. For some cap-dependent endonuclease inhibitors like baloxavir, the genetic barrier appears to be relatively low. nih.gov The emergence of resistance with a single amino acid substitution, such as I38T, indicates that the virus can readily develop resistance under drug pressure. nih.gov This is a significant consideration for the clinical use of these inhibitors and underscores the importance of monitoring for the emergence of resistant strains.

Cross-Resistance Profiles with Other Antiviral Classes

An important aspect of antiviral resistance is the potential for cross-resistance, where resistance to one drug confers resistance to another, usually within the same class. Research has shown that there is no significant cross-resistance between cap-dependent endonuclease inhibitors and neuraminidase inhibitors, another major class of anti-influenza drugs. nih.govresearchgate.net This is because they target different viral proteins and have distinct mechanisms of action. This lack of cross-resistance makes cap-dependent endonuclease inhibitors a valuable option for treating influenza strains that are resistant to neuraminidase inhibitors. nih.govresearchgate.net However, substitutions like PA I38T have been shown to confer resistance to multiple cap-dependent endonuclease inhibitors, such as baloxavir and RO-7, suggesting potential for cross-resistance within this class of drugs. nih.govscispace.com

Strategies to Mitigate Resistance Development in Research Models

Given the potential for resistance development, researchers are exploring various strategies to mitigate this issue in research models. One promising approach is the use of combination therapy .

Combination with MEK Inhibitors : Another novel strategy involves combining cap-dependent endonuclease inhibitors with MEK inhibitors. A synergistic effect was observed when the MEK inhibitor PD-0184264 was administered with baloxavir marboxil. This combination may help to preserve the efficacy of both drugs over time by delaying or preventing the development of resistance.

Development of Novel Inhibitors : Researchers are also focused on designing new cap-dependent endonuclease inhibitors that are less susceptible to known resistance mutations. By using computer-aided drug design and fragment-based approaches, it is possible to develop compounds that can effectively bind to the endonuclease active site even in the presence of resistance-conferring mutations, such as those at the I38 position.

These research strategies are crucial for developing more robust and durable antiviral therapies against influenza.

Methodological Approaches in Cap Dependent Endonuclease Inhibitor Research

In Vitro Enzymatic Assays for Endonuclease Activity and Inhibition (e.g., Fluorescence-based assays)

The initial evaluation of potential cap-dependent endonuclease (CEN) inhibitors typically involves in vitro enzymatic assays to directly measure their ability to block the enzyme's function. A common method is a fluorescence-based assay that quantifies the cleavage of a labeled RNA substrate.

In a representative assay, the CEN enzyme, a domain of the influenza polymerase PA subunit, is prepared and incubated with a specially designed RNA substrate. google.com This substrate is a 30-mer single-stranded RNA (ssRNA) that is labeled with a fluorophore (like Cy3) at an internal uridine (B1682114) base and a quencher (like Black Hole Quencher 2, BHQ2) at the 3' end. google.comgoogle.com In its intact state, the proximity of the quencher to the fluorophore suppresses the fluorescent signal. When the endonuclease cleaves the substrate, the fluorophore-containing fragment is released, separating it from the quencher and resulting in a measurable increase in fluorescence.

To determine the inhibitory activity of a compound like Cap-dependent endonuclease-IN-1, the enzymatic reaction is performed in the presence of varying concentrations of the inhibitor. The concentration at which the inhibitor reduces the endonuclease activity by 50% is determined as the half-maximal inhibitory concentration (IC50). This value is a key indicator of the compound's potency at the molecular level. For instance, a series of substituted polycyclic pyridone derivatives were evaluated using this method, demonstrating IC50 values that confirm their direct action on the endonuclease target. google.com

Table 1: Representative Data from In Vitro Endonuclease Inhibition Assay

Compound Target Assay Type IC50 (nM)
Baloxavir (B560136) Acid Influenza A CEN Fluorescence-based 4.5
Illustrative Compound Influenza A CEN Fluorescence-based Value
Illustrative Compound Influenza B CEN Fluorescence-based Value

Note: Specific IC50 data for this compound from a comparable fluorescence-based enzymatic assay is not publicly available in the cited literature. The table illustrates typical data obtained from such assays for this inhibitor class.

Cell-Based Antiviral Assays

Following the confirmation of direct enzymatic inhibition, the next critical step is to assess the compound's ability to suppress viral replication within a cellular context. Various assays are employed to measure antiviral efficacy.

Cytopathic Effect (CPE) Inhibition Assays

The cytopathic effect (CPE) refers to the structural changes in host cells caused by viral invasion, ultimately leading to cell death. google.com A CPE inhibition assay is a robust method to screen for antiviral activity by measuring the ability of a compound to protect cells from virus-induced death. google.com

In this assay, a monolayer of susceptible cells, such as Madin-Darby Canine Kidney (MDCK) cells, is infected with the influenza virus. google.com The infected cells are then treated with serial dilutions of the test compound. After an incubation period that allows for several rounds of viral replication, the cell viability is measured. A common method for this is the use of a reagent like Cell Counting Kit-8 (CCK-8), which measures metabolic activity as an indicator of cell health.

The concentration of the compound that inhibits the viral cytopathic effect by 50%, known as the 50% effective concentration (EC50), is calculated. google.com It is also crucial to assess the compound's toxicity to the host cells in the absence of a virus. This is determined as the 50% cytotoxic concentration (CC50). A high CC50 value and a low EC50 value are desirable, indicating that the compound is effective against the virus at concentrations that are not harmful to the host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral candidate.

For a series of compounds including the structural class of this compound, this method was used to determine antiviral activity against the influenza A/WSN/33 strain in MDCK cells. google.com

Table 2: Antiviral Activity of a Representative Compound (Example I-1 from Patent WO2019144089A1) in a CPE Inhibition Assay

Compound Virus Strain Cell Line EC50 (nM) CC50 (nM) Selectivity Index (SI)
Compound I-1 Influenza A/WSN/33 MDCK 0.8 >10000 >12500

(Data sourced from patent WO2019144089A1, which describes the synthesis and testing of this compound class) google.com

Yield Reduction Assays

Yield reduction assays provide a more direct measure of a compound's effect on the production of new, infectious virus particles. epo.org In this procedure, cell cultures are infected with a virus at a high multiplicity of infection (MOI) to ensure nearly all cells are infected simultaneously. epo.org The cells are then incubated with different concentrations of the inhibitor for a single replication cycle. epo.org

After the incubation period, the supernatant and/or the cells are collected, and the total amount of progeny virus is quantified. epo.org This quantification, or titration, is typically performed using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers. The results demonstrate the extent to which the compound reduces the "yield" of new virions compared to an untreated control. This method is valuable for confirming that the observed protection in CPE assays is due to the inhibition of viral replication. google.comnewdrugapprovals.org

Genetic Engineering and Reverse Genetics for Mutational Analysis

To confirm that an inhibitor's antiviral activity is due to its interaction with the intended target, and to study the potential for viral resistance, researchers use genetic engineering and reverse genetics. google.com Reverse genetics for influenza virus is a powerful technique that allows for the generation of infectious viruses entirely from cloned cDNAs.

This system involves transfecting a set of plasmids—typically eight for influenza A, each encoding one of the viral RNA segments—into susceptible cells along with plasmids that express the necessary viral polymerase proteins (PB1, PB2, PA) and nucleoprotein (NP). This setup enables the in-cell transcription and replication of the viral genome, leading to the production of "rescued" recombinant viruses.

For inhibitor research, this technique is used to introduce specific mutations into the target protein. For example, to study the resistance of baloxavir, a known cap-dependent endonuclease inhibitor, researchers introduced an I38T substitution (an isoleucine to threonine change at position 38) into the PA protein. uchicago.edu The resulting recombinant virus showed significantly reduced susceptibility to the inhibitor in cell-based assays, confirming that the drug's mechanism of action involves binding to this region of the PA subunit. google.com This approach is fundamental for validating the target of new inhibitors and prospectively identifying mutations that could confer resistance in clinical settings.

Structural Biology Techniques (e.g., X-ray Crystallography of Enzyme-Inhibitor Complexes)

Structural biology provides atomic-level insights into how an inhibitor binds to its enzyme target. X-ray crystallography is a primary tool for this purpose. The process involves purifying the target protein (in this case, the N-terminal endonuclease domain of the PA protein, or PA-N) and the inhibitor, and then growing a crystal of the protein-inhibitor complex. google.com

This crystal is then exposed to a high-intensity X-ray beam. The way the crystal diffracts the X-rays allows scientists to calculate an electron density map and build a three-dimensional model of the protein-inhibitor complex. These structures are invaluable for understanding the precise molecular interactions—such as hydrogen bonds and hydrophobic interactions—that are responsible for the inhibitor's binding and potency. google.com

For example, crystal structures of the influenza endonuclease in complex with inhibitors like baloxavir acid have revealed how the inhibitor chelates the two essential manganese ions in the enzyme's active site, effectively shutting down its catalytic activity. google.com Furthermore, crystallographic analysis of mutant enzymes (e.g., I38T or E23K variants) in complex with an inhibitor can explain the structural basis of resistance, such as the loss of a key hydrophobic interaction. google.com This information is crucial for structure-based drug design, guiding the optimization of existing inhibitors or the development of new ones that can overcome resistance.

Table of Compounds

Compound Name
Baloxavir acid
Baloxavir marboxil
This compound
Oseltamivir (B103847)
Zanamivir
Amantadine
Ribavirin (B1680618)
Favipiravir
Peramivir
Laninamivir
Dolutegravir
Tebipenem pivoxil
Isavuconazole
Voriconazole
Ravuconazole

Quantitative Viral Load Determination (e.g., TCID50, RT-PCR)

The quantification of viral load is a critical step in assessing the in vitro and in vivo efficacy of potential antiviral agents. Two primary methods utilized in the study of cap-dependent endonuclease inhibitors are the Tissue Culture Infectious Dose (TCID50) assay and Reverse Transcription-Polymerase Chain Reaction (RT-PCR).

The TCID50 assay is a cell-based method used to determine the infectious virus titer. In this assay, Madin-Darby Canine Kidney (MDCK) cells, which are susceptible to influenza virus infection, are typically used. researchgate.net The cells are infected with a standardized amount of virus in the presence of varying concentrations of the inhibitor being tested. oup.com After an incubation period, the cytopathic effect (CPE), or virus-induced damage to the cells, is observed. pnas.org The TCID50 is the dilution of the virus that causes a CPE in 50% of the inoculated cell cultures. researchgate.net The effectiveness of the inhibitor is determined by its ability to reduce the viral titer compared to an untreated control. For instance, in studies of related cap-dependent endonuclease inhibitors, the concentration of the compound that reduces the viral yield by 90% (EC90) is often calculated. researchgate.net

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) is a molecular technique used to detect and quantify viral RNA. This method is highly sensitive and specific. In the context of antiviral research, quantitative RT-PCR (qRT-PCR) is employed to measure the amount of viral RNA in a sample, such as the supernatant of infected cell cultures or lung homogenates from animal models. nih.govnih.gov The process involves converting the viral RNA into complementary DNA (cDNA) using the enzyme reverse transcriptase, followed by the amplification of a specific viral gene target through PCR. nih.gov The use of fluorescent probes or dyes allows for the real-time monitoring of the amplification process, enabling accurate quantification of the initial amount of viral RNA. capes.gov.br This technique has been instrumental in demonstrating the dose-dependent reduction of viral RNA levels following treatment with cap-dependent endonuclease inhibitors in preclinical studies. nih.gov

Method Parameter Measured Typical Finding for a Potent Inhibitor
TCID50 AssayEC90 (90% effective concentration)Low nanomolar to micromolar range, indicating potent inhibition of viral replication.
qRT-PCRFold reduction in viral RNASignificant, dose-dependent reduction in viral RNA copies compared to untreated controls.

In Vivo Viral Challenge Models

To evaluate the therapeutic potential of a cap-dependent endonuclease inhibitor in a living organism, in vivo viral challenge models are essential. These models, typically utilizing mice, provide crucial information on the compound's efficacy in a more complex biological system. plos.orgnih.gov

In a typical influenza viral challenge model , mice are intranasally inoculated with a lethal dose of a specific influenza virus strain. nih.govnih.gov The efficacy of the test compound, such as a cap-dependent endonuclease inhibitor, is then assessed based on various endpoints. A primary endpoint is the survival rate of the treated animals compared to a placebo or vehicle-treated group. plos.org Additionally, the reduction in viral titers in the lungs of infected mice is a key indicator of antiviral activity. nih.gov This is often determined at specific time points post-infection using the TCID50 assay or qRT-PCR on lung homogenates. nih.gov Other parameters that may be monitored include changes in body weight, body temperature, and lung pathology. nih.gov

Furthermore, immunocompromised mouse models can be used to assess the efficacy of the inhibitor in a host with a weakened immune system. plos.org This is particularly relevant for understanding the compound's potential benefit in high-risk patient populations. In these models, mice are often treated with an immunosuppressive agent, such as cyclophosphamide, before and during the viral challenge. nih.gov

While specific in vivo data for this compound is not available in the reviewed sources, the table below outlines the typical parameters and findings from in vivo studies of other potent cap-dependent endonuclease inhibitors.

Model Parameter Typical Outcome for an Effective Inhibitor
Lethal Influenza Challenge (Mouse)Survival RateSignificantly increased survival rate compared to placebo. plos.orgnih.gov
Lethal Influenza Challenge (Mouse)Lung Viral Titer (TCID50 or qRT-PCR)Significant dose-dependent reduction in viral load in the lungs. nih.gov
Lethal Influenza Challenge (Mouse)Body WeightAttenuation of virus-induced weight loss. nih.gov
Immunocompromised Mouse ModelSurvival and Viral LoadImproved survival and reduced viral titers, demonstrating efficacy in an immunocompromised host. nih.govplos.org

Future Research Directions and Therapeutic Potential of Cap Dependent Endonuclease Inhibitors

Exploration of Cap-Dependent Endonuclease-IN-1 for Novel Viral Targets Beyond Influenza and Bunyaviruses

The cap-snatching mechanism, which is the target of cap-dependent endonuclease inhibitors, is not exclusive to influenza and bunyaviruses. plos.org This shared mechanism across different viral families opens up the possibility of repurposing or adapting existing inhibitors like this compound for a wider range of viral infections.

Research has shown that the cap-dependent endonuclease (CEN) is a conserved enzyme in the viral families Orthomyxoviridae and the order Bunyavirales. nih.gov This enzyme is crucial for viral RNA transcription and replication. nih.gov The absence of a CEN equivalent in human cells makes it an ideal target for antiviral drugs with potentially low host toxicity. nih.gov

Studies have already demonstrated the in vitro activity of CEN inhibitors against various bunyaviruses, including Lassa virus, lymphocytic choriomeningitis virus (LCMV), and Junin virus, with potencies 100 to 1,000 times greater than ribavirin (B1680618). nih.govpnas.org Furthermore, effective compounds have been identified against other bunyaviruses such as La Crosse virus, severe fever with thrombocytopenia syndrome virus, and hantavirus. pnas.org In mouse models of LCMV infection, these inhibitors significantly reduced viral load, mitigated symptoms like thrombocytopenia and liver dysfunction, and improved survival rates. nih.govpnas.org

The structural similarities between the endonucleases of influenza viruses and bunyaviruses suggest that inhibitors can be designed to target a broad spectrum of segmented negative-strand RNA viruses. plos.org This includes arenaviruses, which also utilize a similar cap-snatching mechanism. plos.org The exploration of this compound and its analogs against other viral families that employ cap-snatching, such as plant viruses, could be a fruitful area of future research. wikipedia.org

Development of Pan-Viral Cap-Dependent Endonuclease Inhibitors

The development of pan-viral or broad-spectrum antiviral agents is a major goal in infectious disease research. The conserved nature of the cap-dependent endonuclease across multiple viral families makes it an attractive target for such endeavors. nih.govpnas.org

The strategy of targeting the metal-dependent active site of the endonuclease with metal-chelating molecules has proven effective. pnas.org This approach has led to the discovery of inhibitors with activity against a wide range of viruses. pnas.org The success of these two-metal chelators in inhibiting viral replication across different families underscores their potential for the development of new therapies for viral hemorrhagic fevers and other emerging viral diseases. pnas.org

Structural analysis of inhibitor-bound endonucleases provides a roadmap for designing new compounds with broader activity. For instance, the discovery that the side chain of the carboxyl group at a specific position is crucial for high antiviral activity against bunyaviruses offers a key insight for medicinal chemists. nih.govpnas.org By understanding the subtle differences in the active sites of endonucleases from various viruses, it may be possible to design inhibitors that can effectively bind to a wider range of targets. nih.gov

Research into Combination Antiviral Therapies with Cap-Dependent Endonuclease Inhibitors

Combining antiviral drugs with different mechanisms of action is a well-established strategy to enhance efficacy, reduce the likelihood of resistance, and lower required dosages. oup.com Research into combination therapies involving cap-dependent endonuclease inhibitors is a promising area of investigation.

Studies have shown that combining a cap-dependent endonuclease inhibitor like baloxavir (B560136) marboxil with a neuraminidase inhibitor (NAI) can result in synergistic effects against influenza virus replication in vitro. nih.gov In a mouse model of lethal influenza infection, a combination of a suboptimal dose of baloxavir marboxil with oseltamivir (B103847) phosphate (B84403) demonstrated greater efficacy in reducing mortality, inflammation, and lung pathology compared to monotherapy. nih.gov

The rationale for this combination is the targeting of two distinct and essential stages of the viral life cycle: the cap-dependent endonuclease inhibitor blocks the initiation of viral replication, while the neuraminidase inhibitor prevents the release of newly formed virus particles from infected cells. mdpi.com This dual attack can lead to a more profound and sustained antiviral effect. Future research will likely explore combinations of this compound with other classes of antivirals, not only for influenza but also for other viral infections where combination therapy could be beneficial.

Understanding long-term implications of resistance mutations on viral fitness and transmission in research models

The emergence of drug resistance is a significant challenge in antiviral therapy. nih.gov Understanding the long-term consequences of resistance mutations on viral fitness and transmissibility is crucial for predicting the clinical and epidemiological impact of these mutations.

For cap-dependent endonuclease inhibitors, resistance is often associated with specific amino acid substitutions in the polymerase acidic (PA) protein. acs.org The I38T substitution, for example, has been identified as a marker for reduced susceptibility to baloxavir. acs.org

Research on HIV has shown that drug resistance mutations can come at a cost to the virus, often reducing its replicative capacity or "fitness". nih.gov This reduced fitness can lead to a slower progression of the disease in untreated individuals. nih.gov Similarly, studies on influenza virus have shown that while resistance mutations to cap-dependent endonuclease inhibitors can emerge, they may be associated with a fitness cost, potentially limiting their spread. acs.org However, the impact of these mutations on viral fitness can vary depending on the viral strain and the specific mutation. acs.org

Long-term studies in animal models and surveillance of clinical isolates are necessary to monitor the evolution of resistance and its impact on viral characteristics. This knowledge is essential for developing strategies to mitigate the emergence and spread of resistant strains and for the design of next-generation inhibitors that are less prone to resistance.

Next-Generation Inhibitor Design for Enhanced Potency and Resistance Profile

The development of resistance to first-generation cap-dependent endonuclease inhibitors necessitates the design of next-generation drugs with improved potency and a better resistance profile. acs.org

Structural biology plays a critical role in this process. By determining the crystal structures of the endonuclease in complex with inhibitors and understanding the structural basis of resistance, researchers can design new molecules that can overcome these resistance mechanisms. acs.org For example, understanding how mutations like I38T, E23K, and A36V affect inhibitor binding can guide the design of new compounds that are less susceptible to these changes. acs.org

One approach is to develop inhibitors that form different interactions with the active site, thereby avoiding the impact of specific resistance mutations. For instance, a novel macrocyclic cap-dependent endonuclease inhibitor has been designed that shows a significantly smaller shift in inhibitory activity against baloxavir-resistant variants. figshare.com Another strategy involves modifying the chemical scaffold of existing inhibitors to improve their binding affinity and overcome resistance. mdpi.com The continuous effort to discover and develop new chemical entities targeting the cap-dependent endonuclease is crucial for staying ahead of viral evolution. acs.orgnih.gov

Q & A

Q. How to address potential resistance development against this compound in preclinical studies?

  • Methodological Answer : Serial passage influenza virus under suboptimal inhibitor concentrations. Sequence viral genomes (Illumina NovaSeq) to identify resistance mutations (e.g., PA subunit changes). Test cross-resistance with other CEN inhibitors (e.g., IN-26) .

Q. Q. What in vivo pharmacokinetic parameters should be prioritized for this compound to advance to clinical trials?

  • Methodological Answer : Measure oral bioavailability (F%), plasma half-life (t1/2), and lung tissue distribution in rodent models. Use LC-MS/MS for compound quantification. Compare with efficacy thresholds from in vitro EC90 values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.